Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the addition of functional groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions using reagents such as pyridine derivatives.
Addition of Functional Groups: Functional groups such as the ethyl ester and the tert-butyl carbamate can be introduced through esterification and carbamation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but may differ in the functional groups attached, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring but different substituents, which may exhibit different reactivity and applications.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups, used in diverse chemical and biological contexts.
Properties
IUPAC Name |
ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-5-25-16(23)13-11-19-9-8-14(13)22-15-7-6-12(10-20-15)21-17(24)26-18(2,3)4/h6-7,10,13-14,19H,5,8-9,11H2,1-4H3,(H,20,22)(H,21,24)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSFQGNIGMSLHR-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC1NC2=NC=C(C=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNCC[C@@H]1NC2=NC=C(C=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.